chemical structure and properties of ecgonidine methyl ester mesylate
chemical structure and properties of ecgonidine methyl ester mesylate
An In-depth Technical Guide to Ecgonidine Methyl Ester Mesylate: Structure, Properties, and Analysis
Introduction
Ecgonidine methyl ester, also known as anhydroecgonine methyl ester (AEME), is a significant tropane alkaloid primarily recognized as a unique pyrolysis product formed during the smoking of crack cocaine.[1][2][3] Its presence in biological samples serves as a definitive biomarker to distinguish crack cocaine use from other routes of administration, such as insufflation of cocaine hydrochloride.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies for ecgonidine methyl ester mesylate, tailored for researchers, scientists, and professionals in drug development and forensic analysis. The pharmacology of this compound is not fully characterized, and it should be handled with due care, avoiding skin contact, ingestion, or inhalation.[4]
Chemical Structure and Physicochemical Properties
Ecgonidine methyl ester is a derivative of ecgonine, the core structure of cocaine. The "anhydro" prefix indicates the loss of a water molecule, resulting in a double bond within the bicyclic tropane ring system. The mesylate salt form enhances its stability and solubility for analytical and research purposes.
The chemical name for the mesylate salt is (1R)-8-Methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester mesylate.[4] It is classified as a controlled substance in some jurisdictions.[2][3]
Key Physicochemical Data
| Property | Value | Source(s) |
| Chemical Formula | C10H15NO2・CH3SO3H | [4] |
| Molecular Weight | 277.34 g/mol (anhydrous) | [4] |
| CAS Registry No. | 43021-26-7 | [2][4] |
| Appearance | White solid | [4] |
| Melting Point | 153-154°C | [4] |
| Solubility | Soluble in dilute aqueous acid, DMSO; sparingly soluble in water | [4] |
| Specific Rotation | [α]26D = -37.3° (c = 1.64, H2O) | [4] |
| Storage | Store tightly sealed at -20°C | [4] |
Synthesis of Ecgonidine Methyl Ester
Ecgonidine methyl ester can be synthesized non-pyrolytically from cocaine. A common laboratory-scale synthesis involves the hydrolysis and subsequent dehydration of cocaine, followed by esterification with methanol.[1] This process is crucial for producing analytical standards and for research into its pharmacological and toxicological properties.
Conceptual Synthesis Pathway
The synthesis from cocaine involves two primary transformations:
-
Hydrolysis of the Benzoyl Ester: The benzoyl group at the C-3 position of cocaine is hydrolyzed to a hydroxyl group, yielding ecgonine methyl ester.
-
Dehydration: The resulting ecgonine methyl ester is then dehydrated, removing the hydroxyl group and forming a double bond between C-2 and C-3 of the tropane ring to yield ecgonidine methyl ester.
This pathway provides a controlled method for obtaining the compound without resorting to high-temperature pyrolysis, which can produce a complex mixture of byproducts.
Caption: Synthesis of Ecgonidine Methyl Ester from Cocaine.
Analytical Methodology: GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the detection and quantification of ecgonidine methyl ester in biological matrices such as urine and plasma.[5][6] The methodology leverages the volatility of the analyte for chromatographic separation and its unique mass fragmentation pattern for specific identification.
Step-by-Step GC-MS Protocol for Urine Analysis
This protocol provides a generalized workflow. Optimization of specific parameters (e.g., temperatures, ramp rates, extraction solvents) is essential for achieving desired performance characteristics such as sensitivity and accuracy.
-
Sample Preparation & Extraction:
-
Rationale: Biological samples contain numerous interfering substances. A solid-phase extraction (SPE) is employed to isolate the analyte of interest and remove matrix components that could interfere with the analysis.
-
Procedure:
-
To 1 mL of urine, add an appropriate internal standard (e.g., a deuterated analog of ecgonidine methyl ester).
-
Adjust the pH of the sample to approximately 6.0.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange column) with methanol followed by a buffer solution.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a series of solvents to remove interferences (e.g., water, dilute acid, methanol).
-
Elute the analyte with a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
-
Derivatization (Optional but Recommended):
-
Rationale: Derivatization can improve the chromatographic properties (e.g., peak shape, thermal stability) and mass spectral characteristics of the analyte. Silylation is a common derivatization technique for compounds with active hydrogens.
-
Procedure:
-
Reconstitute the dried extract in a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 70°C for 20 minutes) to complete the reaction.
-
-
-
GC-MS Analysis:
-
Rationale: The derivatized extract is injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint for identification.
-
Typical GC-MS Parameters:
-
Injection: 1-2 µL, splitless mode.
-
Column: Phenyl-methyl polysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Initial temperature of ~100°C, ramped to ~300°C.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized ecgonidine methyl ester.
-
-
Caption: GC-MS analytical workflow for Ecgonidine Methyl Ester.
Stability and Degradation
Ecgonidine methyl ester is susceptible to hydrolysis, particularly in biological matrices. Studies have shown that it degrades to ecgonidine (anhydroecgonine) in plasma and urine. This degradation is influenced by both pH and enzymatic activity (e.g., by butyrylcholine esterase). Therefore, proper sample handling and storage are critical for accurate quantification. This includes refrigeration or freezing of samples and the use of enzyme inhibitors like sodium fluoride.[5][6] The stability of ecgonidine methyl ester is significantly greater at lower temperatures, with samples stored at -80°C showing good stability for up to a month.[6]
Conclusion
Ecgonidine methyl ester mesylate is a critical analyte in forensic toxicology, providing a specific marker for the use of crack cocaine. A thorough understanding of its chemical properties, synthesis, and analytical behavior is essential for its accurate identification and quantification. The methodologies outlined in this guide, particularly the use of GC-MS with appropriate sample preparation, provide a robust framework for researchers and analytical scientists. Careful consideration of the compound's stability and the implementation of proper sample preservation techniques are paramount to ensuring the integrity of analytical results.
References
-
Wikipedia. (n.d.). Methylecgonidine. Retrieved from [Link]
- Toennes, S. W., Fandino, A. S., & Kauert, G. F. (2002). Studies on In Vitro Degradation of Anhydroecgonine Methyl Ester (Methylecgonidine) in Human Plasma. Journal of Analytical Toxicology, 26(8), 567–570.
-
LookChem. (n.d.). Cas 7143-09-1,ECGONINE METHYL ESTER. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ecgonidine methyl ester mesylate. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Methylecgonine. Retrieved from [Link]
- Reyes-Vidal, E., et al. (2024). Toxicology of anhydroecgonine methyl ester: A systematic review of a cocaine pyrolysis product. Toxicology Reports, 13, 101690.
-
ClinPGx. (n.d.). ecgonine methyl ester. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ecgonine methyl ester. Retrieved from [Link]
-
NIST. (n.d.). Ecgonidine, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
precisionFDA. (n.d.). ECGONINE METHYL ESTER. Retrieved from [Link]
- Paul, B. D., et al. (2004). Rapid Confirmation/Quantitation of Ecgonine Methyl Ester, Benzoylecgonine, and Cocaine in Urine Using On-Line Extraction Coupled with Fast HPLC and Tandem Mass Spectrometry. Journal of Analytical Toxicology, 28(7), 561-568.
-
FooDB. (2011, September 21). Showing Compound Ecgonine methyl ester (FDB023911). Retrieved from [Link]
- Paul, B. D., et al. (2005). Concentration profiles of cocaine, pyrolytic methyl ecgonidine and thirteen metabolites in human blood and urine: determination by gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 29(7), 619-631.
- Scheidweiler, K. B., et al. (2000). Stability of methylecgonidine and ecgonidine in sheep plasma in vitro. Clinical Chemistry, 46(11), 1787-1793.
-
National Center for Biotechnology Information. (n.d.). (-)-Anhydroecgonine methyl ester. PubChem Compound Database. Retrieved from [Link]
-
Sciencemadness.org. (2009, December 5). Conversion of Ecgonidine methyl ester to Ecgonine methyl ester. Retrieved from [Link]
- Isenschmid, D. S., et al. (1996). Stability of ecgonine methyl ester in postmortem urine specimens. Journal of Forensic Sciences, 41(1), 126-128.
- Scheidweiler, K. B., et al. (2003). Pharmacokinetics and pharmacodynamics of methylecgonidine, a crack cocaine pyrolyzate. The Journal of Pharmacology and Experimental Therapeutics, 307(3), 1179-1187.
- Toennes, S. W., et al. (2001). Analysis of cocaine, benzoylecgonine, ecogonine methyl ester, and ecgonine by high-pressure liquid chromatography-API mass spectrometry and application to a short-term degradation study of cocaine in plasma.
- McClean, S., et al. (1992). Analysis of cocaine, benzoylecgonine, ecgonine methyl ester, ethylcocaine and norcocaine in human urine using HPLC with post-column ion-pair extraction and fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 943-948.
-
National Center for Biotechnology Information. (n.d.). (-)-Ecgonine methyl ester. PubChem Compound Database. Retrieved from [Link]
- Myers, A. L. (2005).
- Montes de Oca Porto, R., et al. (2010). Development and Validation of an Analytical Method for the Simultaneous Determination of Benzoylecgonine and Ecgonine Methyl Ester in Human Urine by Gas Chromatography/Mass Spectrometry. Latin American Journal of Pharmacy, 29(5), 784-789.
- Scheidweiler, K. B., et al. (2000). Stability of Methylecgonidine and Ecgonidine in Sheep Plasma in Vitro. Clinical Chemistry, 46(11), 1787-1793.
- National Institute of Standards and Technology. (1990).
- de Oliveira, M. F., et al. (2004). A study on the stability of anhydroecgonine methyl ester (crack biomarker), benzoylecgonine, and cocaine in human urine. Journal of Analytical Toxicology, 28(1), 35-39.
- Kline, R. H., et al. (1993). (-)-3 beta-Substituted ecgonine methyl esters as inhibitors for cocaine binding and dopamine uptake. Journal of Medicinal Chemistry, 36(10), 1392-1400.
-
NIST. (n.d.). Ecgonidine, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
- de Jong, A. W. K. (1939). Complete conversion of l-ecgonine methyl ester into l-cocaine. Recueil des Travaux Chimiques des Pays-Bas, 58(2), 107-110.
-
precisionFDA. (n.d.). METHYL ECGONIDINE. Retrieved from [Link]
-
Cheméo. (n.d.). Methyl ecgonine (CAS 7143-09-1). Retrieved from [Link]
- Burchfield, D. J., et al. (1993). Ecgonine methyl ester, a major cocaine metabolite, causes cerebral vasodilation in neonatal sheep.
-
National Institute of Justice. (1992, January 1). Methyl Esters of Ecgonine: Injection-Port Produced Artifacts From Cocaine Base (Crack) Exhibits. Retrieved from [Link]
- Pilli, N. R., et al. (2014). Liquid chromatography/tandem mass spectrometry method for simultaneous determination of cocaine and its metabolite (-)ecgonine methyl ester in human acidified stabilized plasma samples.
- Donateli, B. S., et al. (2025). Analysis of Cocaine, Benzoylecgonine, and Ecgonine Methyl Ester in Hair Strands Via Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI-MS). Journal of the Brazilian Chemical Society, 36(5), e-20240194.
Sources
- 1. Methylecgonidine - Wikipedia [en.wikipedia.org]
- 2. ECGONIDINE METHYL ESTER MESYLATE | 43021-26-7 [chemicalbook.com]
- 3. CAS 43021-26-7: (-)-Anhydroecgonine methyl ester [cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scispace.com [scispace.com]
- 6. Stability of methylecgonidine and ecgonidine in sheep plasma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
